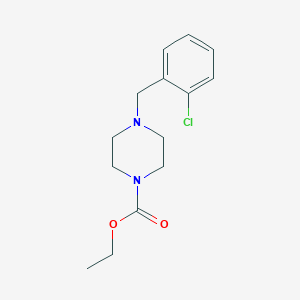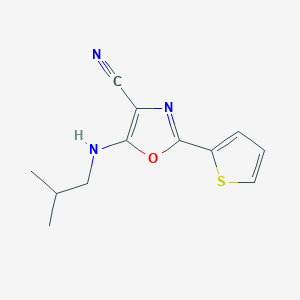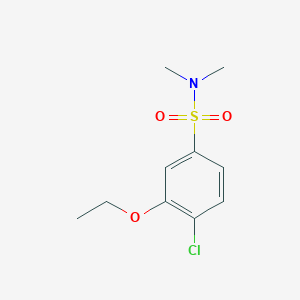
N-(4-ethylphenyl)-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-isopropylbenzamide, commonly known as EPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool in the field of neuroscience. EPI is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the central nervous system.
Scientific Research Applications
EPI has been primarily used as a research tool in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, specifically the TRPV1 and TRPA1 channels. These channels are involved in pain perception, temperature regulation, and inflammation. EPI has also been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Mechanism of Action
EPI acts as a selective antagonist of the TRPV1 and TRPA1 channels. It binds to specific sites on these channels, preventing them from opening and allowing ions to flow through. This leads to a decrease in the activity of these channels, which can result in a reduction in pain perception and inflammation. EPI has also been shown to modulate the release of certain neurotransmitters in the brain, including dopamine and serotonin, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
EPI has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain perception and inflammation, as well as to have anxiolytic and antidepressant-like effects. EPI has also been shown to modulate the release of certain neurotransmitters in the brain, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPI in lab experiments is its ability to penetrate the blood-brain barrier. This makes it an ideal candidate for studying the central nervous system. EPI is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using EPI is its selectivity for the TRPV1 and TRPA1 channels. While this specificity can be an advantage in certain experiments, it may limit its usefulness in others.
Future Directions
There are a number of future directions for research involving EPI. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the efficacy and safety of EPI in treating these conditions. Another area of interest is its potential as a tool for studying the central nervous system. EPI may be useful in elucidating the role of the TRPV1 and TRPA1 channels in pain perception, temperature regulation, and inflammation. Finally, there is potential for the development of new compounds based on the structure of EPI that may have improved selectivity and efficacy.
Synthesis Methods
The synthesis of EPI involves the reaction of 4-isopropylbenzoyl chloride with 4-ethylphenylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography. The yield of EPI can vary depending on the reaction conditions, but typically ranges from 50-80%.
properties
IUPAC Name |
N-(4-ethylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-14-5-11-17(12-6-14)19-18(20)16-9-7-15(8-10-16)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHKTBMNZAXYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

